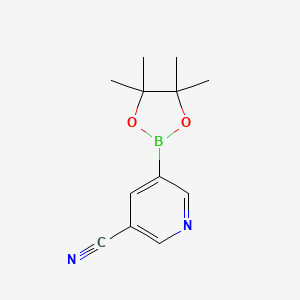
(3-Chloro-4-methoxyphenyl)hydrazine hydrochloride
Übersicht
Beschreibung
“(3-Chloro-4-methoxyphenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 54812-55-4 . It has a molecular weight of 209.07 and its IUPAC name is 1-(3-chloro-4-methoxyphenyl)hydrazine hydrochloride . It is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The molecular formula of “(3-Chloro-4-methoxyphenyl)hydrazine hydrochloride” is C7H10Cl2N2O . The InChI code is 1S/C7H9ClN2O.ClH/c1-11-7-3-2-5(10-9)4-6(7)8;/h2-4,10H,9H2,1H3;1H . The canonical SMILES representation is COC1=C(C=C(C=C1)NN)Cl.Cl .Physical And Chemical Properties Analysis
“(3-Chloro-4-methoxyphenyl)hydrazine hydrochloride” is a solid at room temperature . It has a molecular weight of 209.07 g/mol . The compound has three hydrogen bond donors and three hydrogen bond acceptors . Its exact mass is 208.0170183 g/mol .Wissenschaftliche Forschungsanwendungen
Antitubercular and Antimicrobial Activities
- Compounds synthesized using hydrazine hydrate, including derivatives of (3-Chloro-4-methoxyphenyl)hydrazine, have shown significant antimicrobial activity. This includes potential antitubercular properties (Vyas, Tala, Dhaduk, Akbari, & Joshi, 2008).
Antidepressant Activities
- Derivatives of this chemical, particularly those synthesized with 3,5-diphenyl-2-pyrazoline, exhibited antidepressant activities. This was demonstrated through behavioral tests in mice (Palaska, Aytemir, Uzbay, & Erol, 2001).
Chemical Synthesis and Ring Transformation
- The compound has been used in the synthesis of various chemical structures, including pyrazoles and isoxazoles. Its ability to undergo ring transformations has been a subject of study (Morita, Harada, Okamoto, & Takagi, 1999).
Synthesis of Drug Compounds
- It has been used in the synthesis of potent anti-inflammatory drugs, demonstrating its utility in pharmaceutical compound development (Yamamoto, 1968).
Antimicrobial and Antifungal Activity
- Coordination compounds synthesized with variants of this chemical have shown antimicrobial and antifungal activities, suggesting its potential in developing new antimicrobial agents (Gulea, Mitkevich, Chumakov, Petrenko, Balan, Burduniuc, & Tsapkov, 2019).
Sensor Development for Hydrazine Detection
- A flavonoid-based sensor developed for hydrazine monitoring demonstrated the potential of (3-Chloro-4-methoxyphenyl)hydrazine derivatives in environmental monitoring and biotoxic evaluation (Liu, Liu, Shah, Wang, Zhang, & Pang, 2014).
Antioxidant Activity
- Research indicates that certain derivatives of this chemical exhibit significant antioxidant activity, suggesting their potential in health and wellness applications (Thanuja, Kripa, Bhavadharani, & Charles C. Kanagam, 2022).
Safety And Hazards
“(3-Chloro-4-methoxyphenyl)hydrazine hydrochloride” is associated with several hazard statements, including H302, H312, H315, H319, H332, H335, and H351 . Precautionary measures include P201, P202, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
(3-chloro-4-methoxyphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O.ClH/c1-11-7-3-2-5(10-9)4-6(7)8;/h2-4,10H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGGZLUXLCWVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586212 | |
| Record name | (3-Chloro-4-methoxyphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-methoxyphenyl)hydrazine hydrochloride | |
CAS RN |
54812-55-4 | |
| Record name | (3-Chloro-4-methoxyphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloro-4-methoxyphenyl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2-(5,8-dioxo-4,7-diazaspiro[2.5]octan-6-yl)acetic acid](/img/structure/B1367661.png)


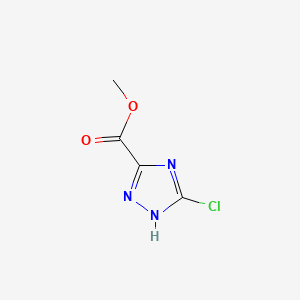


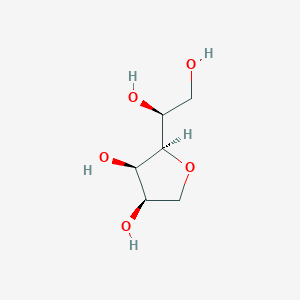

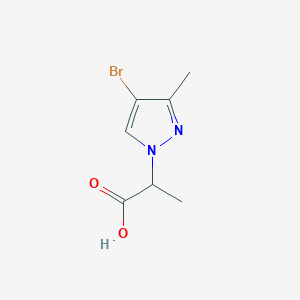
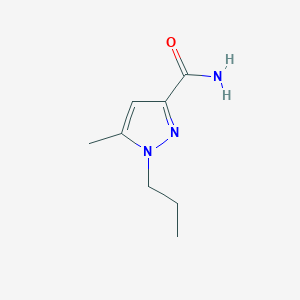

![Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1367711.png)
